N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, commonly known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDA is a spirocyclic compound that contains two fused rings, benzodioxole, and spirocyclic lactam.
Scientific Research Applications
Antihypertensive Activity
Studies on compounds structurally related to "N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide" have shown promising results in the development of antihypertensive agents. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents, demonstrating significant activity in lowering blood pressure through alpha-adrenergic blockade (Caroon et al., 1981).
Antibacterial Agents
Research into novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has been conducted, revealing a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development of new antibacterial agents (Borad et al., 2015).
Antiviral Evaluation
Compounds with similar structural characteristics have been evaluated for their antiviral activity, with some showing potent effects against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for the development of new antiviral drugs (Apaydın et al., 2020).
Neuropharmacological Profile
The neuropharmacological profile of peripheral benzodiazepine receptor agonists structurally related to the target compound has been explored, showing potent anxiolytic-like properties without affecting spontaneous locomotor activity, suggesting potential applications in anxiety disorder treatment (Okuyama et al., 1999).
Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted synthesis, have been applied to related compounds, facilitating the development of potent antibacterial agents and highlighting the importance of innovative synthetic approaches in medicinal chemistry (Borad et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c20-13(17-10-1-2-11-12(7-10)25-9-24-11)8-19-14(21)16(18-15(19)22)3-5-23-6-4-16/h1-2,7H,3-6,8-9H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKIRNXIRVABBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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